molecular formula C38H65NO29 B164729 Lacto-N-difucohexose II CAS No. 62258-12-2

Lacto-N-difucohexose II

Cat. No. B164729
CAS RN: 62258-12-2
M. Wt: 999.9 g/mol
InChI Key: QNSWVQWPVUZACH-XCVMNONQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacto-N-difucohexaose II is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . The reducing terminus of the product is derivatized with fluorescent dye .


Synthesis Analysis

Lacto-N-difucohexaose II (LNDFH II) is one of the oligosaccharides in human milk and is important for infant health . It can be biologically synthesized using enzymatic and cell factory approaches . A high-efficiency engineering strain for the biosynthesis of LNDFH II has been reported in Escherichia coli BL21 (DE3) .


Molecular Structure Analysis

The molecular structure of Lacto-N-difucohexaose II has been investigated through MD simulation . The molecular weight of Lacto-N-difucohexaose II is 999.91 .


Chemical Reactions Analysis

Lacto-N-difucohexaose II contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Scientific Research Applications

Microbial Conversion and Synthesis

A study by Baumgärtner et al. (2015) demonstrated the microbial conversion of lactose, D-glucose, and L-fucose into various fucosylated compounds including lacto-N-difucohexaose II using Escherichia coli cultures. This process utilized recombinant expression of specific genes and showcased the potential for synthesizing complex oligosaccharides like lacto-N-difucohexaose II in a controlled microbial environment (Baumgärtner et al., 2015).

Enzymatic Synthesis and Biocatalysis

Tsai et al. (2019) focused on the enzymatic synthesis of fucosylated human milk oligosaccharides, including lacto-N-difucohexaose II. This process involved the use of specific fucosyltransferases and highlighted the capability to synthesize complex oligosaccharides mimicking those found in human milk (Tsai et al., 2019).

Metabolic Pathways in Bifidobacteria

Nishimoto and Kitaoka (2007) identified enzymes in Bifidobacterium longum involved in the metabolism of lacto-N-biose and related compounds. Their research contributes to understanding how specific bacteria metabolize complex oligosaccharides, potentially leading to applications in probiotic development and gut health (Nishimoto & Kitaoka, 2007).

Oligosaccharide Quantification in Human Milk

Sumiyoshi et al. (2003) quantified various oligosaccharides, including lacto-N-difucohexaose II, in human milk. This research is crucial for understanding the composition of human milk and its nutritional implications for infants (Sumiyoshi et al., 2003).

Interaction with Pathogens

Miyazaki et al. (2010) explored the synthesis of lacto-N-difucohexaose I, a related compound, for its potential to bind to Helicobacter pylori. Understanding such interactions can inform research on pathogen-host interactions and potential therapeutic applications (Miyazaki et al., 2010).

Future Directions

The future development of Lacto-N-difucohexaose II is likely to focus on its biosynthesis using enzymatic and cell factory approaches . Its potential health benefits for infants may also be a subject of future research .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWVQWPVUZACH-XCVMNONQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H65NO29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044994
Record name Lacto-N-difucohexaose II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

999.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lacto-N-difucohexose II

CAS RN

62258-12-2
Record name Lacto-N-difucohexaose II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62258-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacto-N-difucohexose II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062258122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacto-N-difucohexaose II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
H Yang, S Hakomori - Journal of Biological Chemistry, 1971 - ASBMB
… + 2)-0fl-n-galactopyranosyl-(1 --f 3))[0-aL-fucopyranosyl-(1 + 4)]0-~-N-acetylglucosaminosyl- (1 + 3)0-@-galactopyranosyl-(1 --f 4)glucose(lacto-N-difucohexose II) (23) were the …
Number of citations: 582 www.jbc.org
J Shang, S Yang, X Meng - Journal of Dairy Science, 2022 - Elsevier
… neodifucohexaose I (LNnDFH I), disialyllacto-N-tetraose (DSLNT), lacto-N-fucopentaose III (LNFP III), LS-tetrasaccharide b (LST b), LS-tetrasaccharide c (LST c), lacto-N-difucohexose II …
Number of citations: 6 www.sciencedirect.com
EF Hounsell - Annales de l'Institut Pasteur/Immunologie, 1987 - Elsevier
… These antibodies were shown to recognize the oligosaccharide lacto-N-difucohexose-II (LNDFH-II) (fig. 1). After modification of the reducing end by chemical reduction to give the …
Number of citations: 5 www.sciencedirect.com
S Jegatheeswaran - 2019 - atrium.lib.uoguelph.ca
… It was shown that the most potent inhibitor was lacto-N-difucohexose II (LNDFH II), followed by lacto-N-fucopentose II (LNFP II, Lea pentasaccharide).The structures of these …
Number of citations: 2 atrium.lib.uoguelph.ca
GO Aspinall, E Percival, DA Rees, M Rennie - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary The more complex saccharides, that is, those containing two or more sugar residues joined by glycosidic linkages, are termed oligosaccharides. Oligosaccharides …
Number of citations: 7 www.sciencedirect.com
AS Gelb - 2018 - search.proquest.com
Glycoconjugates are central to various cellular processes, which when perturbed, may lead to dysfunction and disease. Specifically, protein glycosylation plays several key roles …
Number of citations: 2 search.proquest.com
AL Rister - 2019 - search.proquest.com
Steroids and lipids are biologically important for cellular signaling and energy/metabolism, respectively. Steroid and lipids have many isobaric species, wide variance on biological …
Number of citations: 2 search.proquest.com
NW Fox - 1982 - search.proquest.com
Monoclonal antibodies are of considerable value as both clinical and experimental probes. In the present study, the Stage Specific Embryonic Antigen-One (SSEA-1) was investigated …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.